

Spectroscopic Data of Chloriodomethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloriodomethane

Cat. No.: B1360106

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **chloriodomethane** (CH_2ClI). The information presented is intended to support research and development activities where this compound is utilized. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For **chloriodomethane**, both ^1H and ^{13}C NMR provide characteristic signals that confirm its molecular structure.

^1H NMR Data

The ^1H NMR spectrum of **chloriodomethane** shows a single peak, corresponding to the two equivalent protons.

Table 1: ^1H NMR Spectroscopic Data for **Chloriodomethane**

Chemical Shift (δ)	Multiplicity	Solvent
4.971 ppm	Singlet	CDCl_3

¹³C NMR Data

The ¹³C NMR spectrum of **chloriodomethane** displays a single resonance for the carbon atom. While a specific experimental value from a single source can vary slightly based on conditions, data is available in spectral databases such as PubChem and SpectraBase. The chemical shift is found in the typical region for halomethanes.

Table 2: ¹³C NMR Spectroscopic Data for **Chloriodomethane**

Chemical Shift (δ)	Solvent	Data Source Reference
~ -25 to -35 ppm (estimated)	CDCl ₃	--INVALID-LINK--, --INVALID-LINK--

Note: The chemical shift of the carbon in halomethanes is significantly influenced by the electronegativity and size of the halogen atoms. The presence of one chlorine and one iodine atom shifts the resonance upfield compared to dichloromethane and downfield compared to diiodomethane.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of **chloriodomethane** exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. The gas-phase IR spectrum is well-documented in the NIST Chemistry WebBook.

Table 3: Infrared (IR) Spectroscopic Data and Vibrational Mode Assignments for **Chloriodomethane**

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
~3050	C-H symmetric stretch
~1410	CH ₂ scissoring
~1220	CH ₂ wagging
~800	CH ₂ rocking
~690	C-Cl stretch
~530	C-I stretch
114	Cl-C-I bending [1]

Note: The exact peak positions can vary depending on the phase (gas, liquid, or solid) and the spectroscopic technique (e.g., transmission, ATR).

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR and IR spectra of **chloriodomethane**. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of **chloriodomethane**.

Materials:

- **Chloriodomethane** (CH₂ClI)
- Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Procedure:

- Sample Preparation:
 - In a clean, dry vial, dissolve approximately 10-20 mg of **chloriodomethane** in 0.6-0.7 mL of CDCl₃ containing TMS.
 - For ¹³C NMR, a more concentrated solution (50-100 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.
 - Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for both the ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire a single-scan ¹H spectrum to check the concentration and shimming.
 - Set the appropriate spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (typically 1-5 seconds).
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Perform a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set a wider spectral width (e.g., 0-220 ppm).
 - Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C and the relatively long relaxation times of quaternary carbons (though not present in this molecule).
 - Process the FID similarly to the ¹H spectrum.
 - Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum of liquid **chloriodomethane**.

Materials:

- **Chloriodomethane** (CH₂ClI)
- Spectroscopy-grade solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Instrumentation:

- FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.

Procedure:

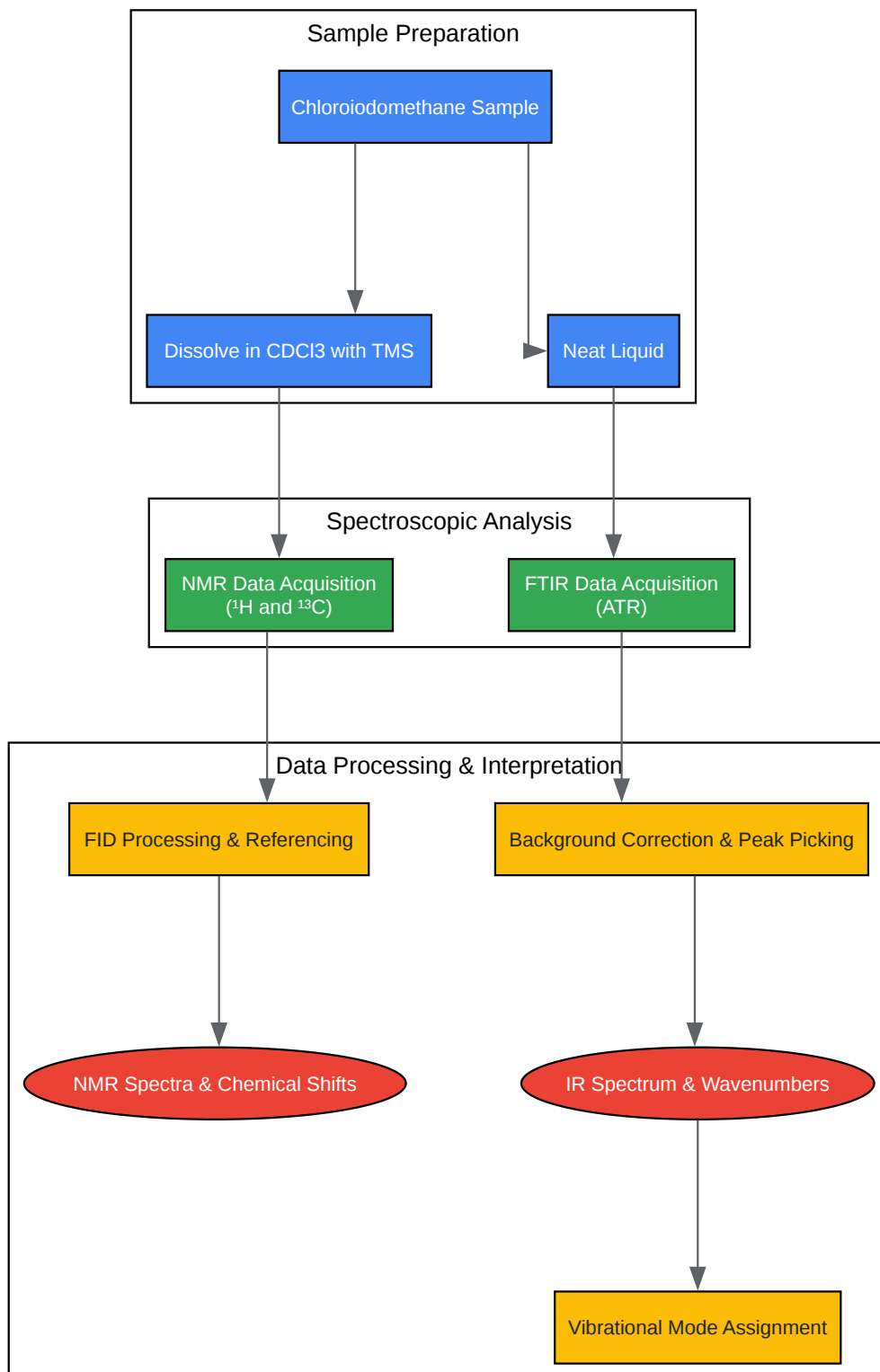
- Instrument Preparation:
 - Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.
 - Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- Background Spectrum Acquisition:
 - Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Acquire a background spectrum (typically 16-32 scans) with the clean, empty ATR crystal. This will be used to ratio against the sample spectrum.
- Sample Spectrum Acquisition:
 - Place a small drop of liquid **chloroiodomethane** onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
 - Acquire the sample spectrum using the same number of scans and resolution as the background spectrum. A typical resolution is 4 cm^{-1} .
 - The spectrometer software will automatically ratio the sample interferogram to the background interferogram to generate the absorbance or transmittance spectrum.
- Data Processing and Analysis:
 - Perform a baseline correction if necessary.

- Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
- Compare the peak positions to known literature values and vibrational mode assignments.
- Cleaning:
 - After analysis, carefully clean the **chloriodomethane** from the ATR crystal using a lint-free wipe and an appropriate solvent.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic analysis of **chloriodomethane**, from sample preparation to data interpretation.

Workflow for Spectroscopic Analysis of Chloriodomethane

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Data of Chloriodomethane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360106#spectroscopic-data-of-chloriodomethane-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com